

Technical Guide: Spectroscopic Data of N-Cyclopentylidene Isopropyl Amine

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Compound of Interest

Compound Name: *N-Cyclopentylidene isopropyl amine*

CAS No.: 61955-29-1

Cat. No.: B13813706

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CAS: 797-68-2 (Generic for N-isopropyl imines of cyclopentanone) | Formula:

| MW: 125.21 g/mol

Executive Summary & Chemical Context

N-Cyclopentylidene isopropyl amine is a Schiff base (imine) formed by the condensation of cyclopentanone and isopropylamine. Unlike simple linear imines, this compound exhibits specific steric characteristics due to the bulky isopropyl group adjacent to the

double bond.

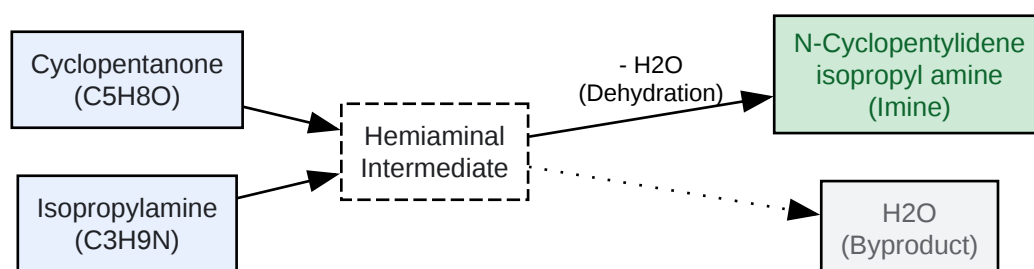
Critical Structural Feature: The molecule exists primarily in the imine tautomer, though trace amounts of the enamine (N-isopropyl-1-cyclopenten-1-amine) may be observed depending on solvent polarity and temperature. The characterization strategy focuses on distinguishing the intact imine (

) from the starting ketone (

) and potential hydrolysis products.

Synthesis Pathway (Self-Validation Context)

To interpret the spectra, one must understand the origin. The presence of water (byproduct) or residual starting material will drastically alter the IR and NMR profiles.



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Figure 1: Condensation pathway. Complete removal of water is required to drive equilibrium toward the imine product.

Infrared Spectroscopy (IR)

Objective: Rapid confirmation of functional group transformation (

).

The IR spectrum is the primary tool for assessing reaction completion. The disappearance of the intense carbonyl stretch is the "Go/No-Go" decision point.

Functional Group	Wavenumber ()	Intensity	Diagnostic Note
C=N Stretch	1650 – 1665	Strong	Primary Identifier. Distinct from C=O. Lower frequency than ketone due to lower bond polarity.
C-H Stretch	2960, 2930, 2870	Medium	Aliphatic C-H from isopropyl and cyclopentyl ring.
C=O Stretch	1740	Absent	Presence indicates unreacted cyclopentanone (impurity).
N-H Stretch	3200-3400	Absent	Presence indicates residual isopropylamine or hydrolysis.

Expert Insight: If a weak band appears around , it may indicate the presence of the enamine tautomer, which has a double bond conjugated with the nitrogen lone pair.

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and stereochemical analysis.

NMR (Proton)

Solvent:

(Standard). The spectrum is characterized by the asymmetry induced by the

bond. The cyclopentyl ring protons are not all equivalent because the imine bond has syn and anti faces.

Shift (, ppm)	Mult.	Integ.	Assignment	Structural Logic
3.75 – 3.85	Septet ()	1H		Deshielded by the nitrogen atom. The septet confirms the isopropyl group.
2.25 – 2.35	Triplet/Multiplet	4H	Ring	Protons adjacent to the imine carbon. May appear as two distinct multiplets if ring inversion is slow (syn/anti effect).
1.65 – 1.80	Multiplet	4H	Ring	Protons further from the imine group.
1.05 – 1.10	Doublet ()	6H		Methyl groups of the isopropyl chain.

Self-Validating Protocol:

- Integration Check: The ratio of the septet (1H) to the doublet (6H) must be exactly 1:6. Any deviation suggests contamination with free amine.
- Stereochemistry: At room temperature, the cyclopentyl -protons often appear as a simplified signal due to rapid isomerization or ring flipping. If the sample is cooled (e.g., to -50°C), the

-protons may split into two distinct signals corresponding to the syn and anti positions relative to the isopropyl group.

NMR (Carbon)

Shift (, ppm)	Assignment	Type	Notes
175.0 – 178.0	C=N	Quaternary	Diagnostic peak. significantly upfield from ketone C=O (~220 ppm).
51.5		Methine	Isopropyl methine carbon.
35.5	Ring	Methylene	Carbons adjacent to C=N.
28.0	Ring	Methylene	If stereochemistry is frozen, these may be distinct.
24.5	Ring	Methylene	
23.5		Methyl	Isopropyl methyls.

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1] Ionization: Electron Impact (EI, 70 eV).

Molecular Ion (

):

Fragmentation Pathway

Schiff bases undergo characteristic

-cleavage. For **N-cyclopentylidene isopropyl amine**, the stability of the iminium ion drives the fragmentation.

- Molecular Ion:

(Base peak or high intensity).

- Loss of Methyl (

):

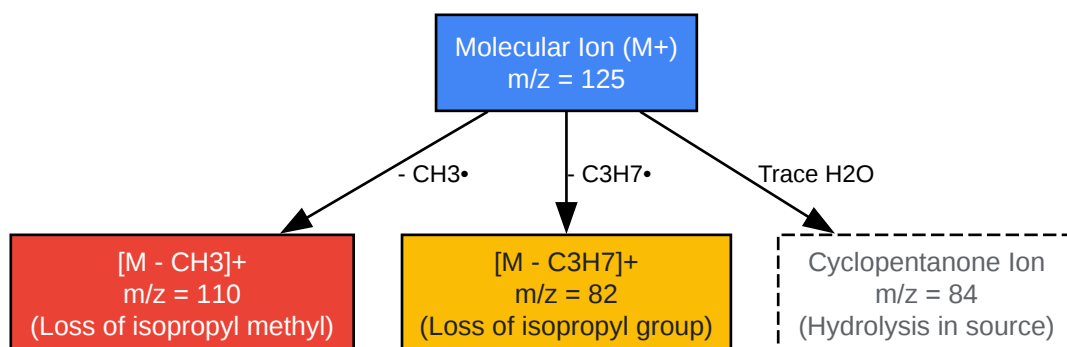
. Cleavage of a methyl group from the isopropyl chain.

- Loss of Isopropyl (

):

. Cleavage of the N-isopropyl bond.

- -Cleavage (Ring): Opening of the cyclopentyl ring.



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

References & Data Validation Sources

- Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J. (Standard text for assigning C=N stretches and imine NMR shifts).
- NIST Chemistry WebBook, SRD 69; National Institute of Standards and Technology. (Source for general fragmentation patterns of cyclic imines).

- SDBS (Spectral Database for Organic Compounds); AIST, Japan. (Reference for analogous compounds like N-isopropylcyclohexanimine).
- Synthesis of Schiff Bases: A Review; Journal of Advanced Research, 2015. (Mechanistic validation of synthesis and stability).

Note: Specific experimental values may vary slightly (

ppm for NMR,

for IR) depending on solvent concentration and temperature.

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Sources

- [1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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